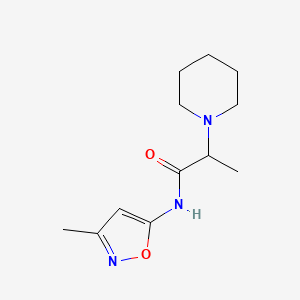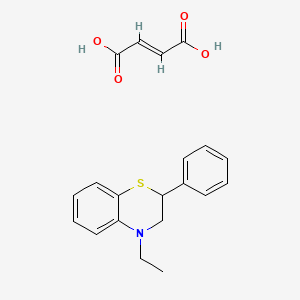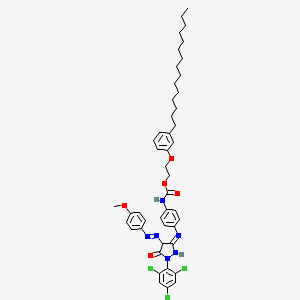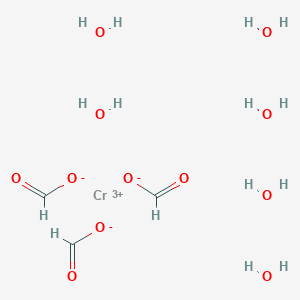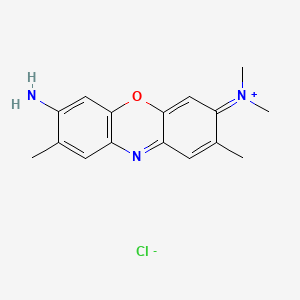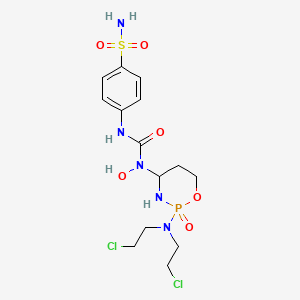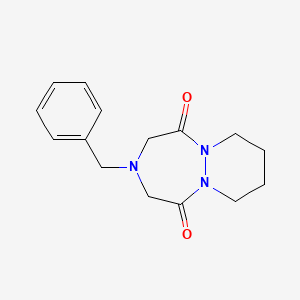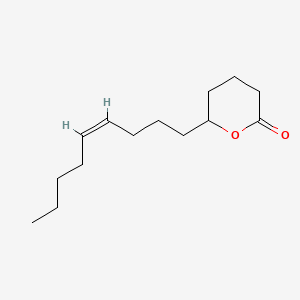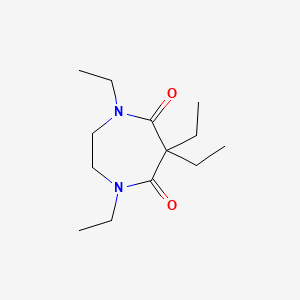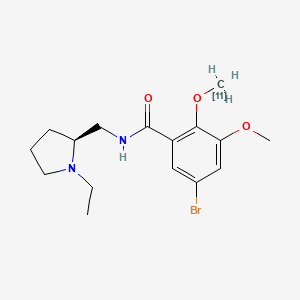
Isoremoxipride C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoremoxipride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of isoremoxipride, labeled with the radioactive isotope carbon-11. This compound is particularly valuable in medical and scientific research due to its ability to trace and visualize biological processes in vivo.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoremoxipride C-11 typically involves the incorporation of carbon-11 into the molecular structure of isoremoxipride. One common method is the O-[11C]methylation of a precursor compound using [11C]methyl iodide ([11C]CH3I). This reaction is often carried out in a microreactor, which allows for efficient mixing and rapid reaction times .
Industrial Production Methods
Industrial production of this compound requires specialized equipment due to the short half-life of carbon-11 (approximately 20.4 minutes). The production process involves the generation of [11C]CO2 in a cyclotron, followed by its conversion to [11C]CH3I, which is then used in the methylation reaction to produce the final radiolabeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoremoxipride C-11 primarily undergoes methylation reactions during its synthesis. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific experimental conditions.
Common Reagents and Conditions
The methylation reaction typically uses [11C]methyl iodide as the methylating agent. Other common reagents include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reaction. The reaction conditions often involve temperatures ranging from room temperature to slightly elevated temperatures to optimize yield .
Major Products
The primary product of the methylation reaction is this compound itself. Depending on the reaction conditions, minor by-products may also be formed, but these are usually removed during the purification process.
Aplicaciones Científicas De Investigación
Isoremoxipride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Helps in visualizing and understanding biological processes at the molecular level.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including neurological disorders and cancers.
Industry: Employed in the development and testing of new pharmaceuticals and diagnostic agents .
Mecanismo De Acción
Isoremoxipride C-11 exerts its effects by binding to specific molecular targets in the body, allowing for the visualization of these targets using PET imaging. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the biological processes .
Comparación Con Compuestos Similares
Isoremoxipride C-11 is similar to other carbon-11 labeled compounds used in PET imaging, such as [11C]raclopride and [11C]choline. it is unique in its specific binding properties and applications. For example, while [11C]raclopride is commonly used to study dopamine receptors, this compound may be used to target different molecular pathways .
List of Similar Compounds
- [11C]Raclopride
- [11C]Choline
- [11C]Methionine
- [11C]Acetate
Is there anything else you would like to know about this compound?
Propiedades
Número CAS |
167637-45-8 |
|---|---|
Fórmula molecular |
C16H23BrN2O3 |
Peso molecular |
370.27 g/mol |
Nombre IUPAC |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1 |
Clave InChI |
QAECXZXKVURFMR-SPFAIMGWSA-N |
SMILES isomérico |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3] |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


